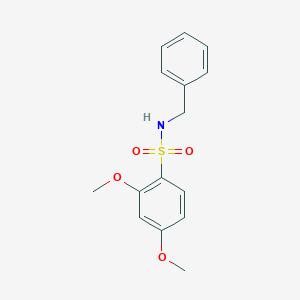
N-benzyl-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,4-dimethoxybenzenesulfonamide, also known as Benzenesulfonamide, N-(phenylmethyl)-2,4-dimethoxy-, is a chemical compound that has been widely studied for its potential in medicinal applications. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of N-benzyl-2,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act through multiple pathways. One of the pathways is the inhibition of the NF-κB signaling pathway. This pathway is responsible for the production of pro-inflammatory cytokines and is overactive in many inflammatory diseases and cancers. N-benzyl-2,4-dimethoxybenzenesulfonamide also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-2,4-dimethoxybenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2, MMP-9, and uPA, which are involved in inflammation and cancer progression. It has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-2,4-dimethoxybenzenesulfonamide is its high solubility in organic solvents. This property makes it easy to dissolve in various experimental solutions. However, one of the limitations is its low stability in aqueous solutions. This property makes it difficult to use in aqueous-based experiments.
Future Directions
There are several future directions for the research of N-benzyl-2,4-dimethoxybenzenesulfonamide. One direction is the development of new synthetic methods to improve the yield and purity of the product. Another direction is the investigation of its potential in the treatment of other diseases such as diabetes and neurodegenerative diseases. Additionally, the development of new derivatives of N-benzyl-2,4-dimethoxybenzenesulfonamide may lead to the discovery of more potent and selective compounds for medicinal applications.
Conclusion:
In conclusion, N-benzyl-2,4-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential in medicinal applications. Its anti-inflammatory and anti-cancer activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of N-benzyl-2,4-dimethoxybenzenesulfonamide can be achieved through a multi-step reaction process. The first step involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. This reaction yields N-benzyl-2,4-dimethoxybenzenesulfonamide as the primary product. The purity of the product can be improved by recrystallization from ethanol or acetone.
Scientific Research Applications
N-benzyl-2,4-dimethoxybenzenesulfonamide has been studied for its potential in various medicinal applications. One of the most promising applications is its anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo. This activity makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its anti-cancer activity. N-benzyl-2,4-dimethoxybenzenesulfonamide has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It does so by inducing apoptosis and inhibiting cell proliferation. This activity makes it a potential candidate for the development of anti-cancer drugs.
properties
Product Name |
N-benzyl-2,4-dimethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-benzyl-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-8-9-15(14(10-13)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
InChI Key |
DJINJDNGAIBRCS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



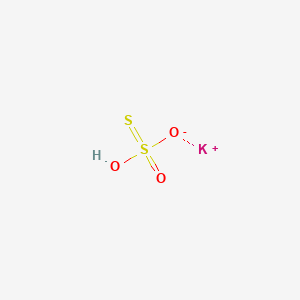
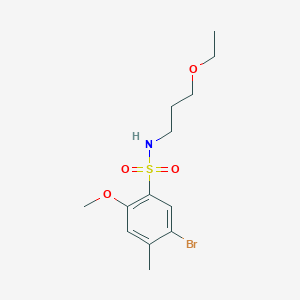
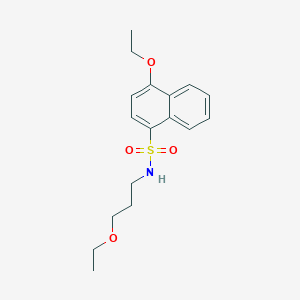
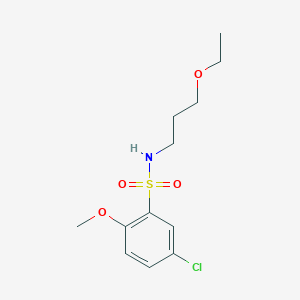
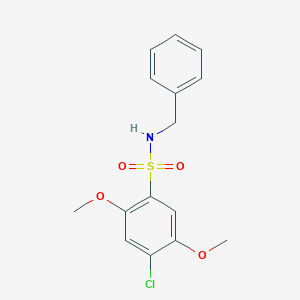
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)
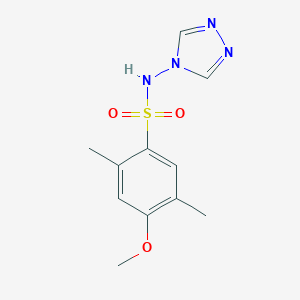
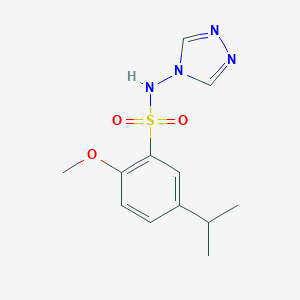
![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)
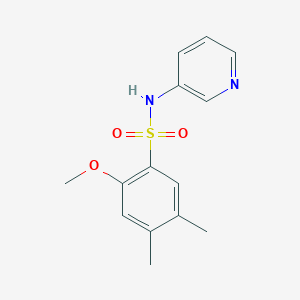
![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
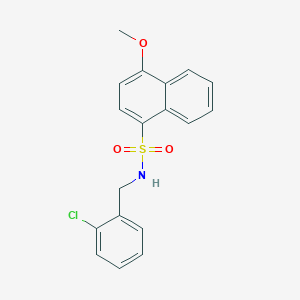
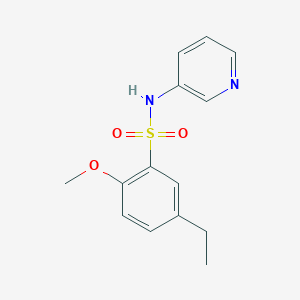
![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)